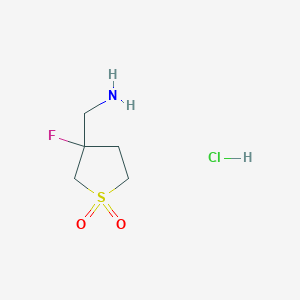
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the boronic acid coupling reaction, where the boronic acid derivative reacts with a suitable electrophile (such as an alkyl halide or an acyl chloride) to form the desired product. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)-3-fluoro-1λ6-thiolane-1,1-dione hydrochloride consists of a boron atom (B) attached to a phenyl ring via an aminomethyl group. The fluorine atom (F) and thiolane ring contribute to its unique structure. Refer to the SMILES notation for a visual representation: Cl.CC1©OB(OC1©C)c2cccc(CN)c2 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its boronic acid functionality. It readily forms complexes with Lewis acids, such as amines or carboxylic acids, facilitating catalytic reactions. These reactions may include cross-coupling reactions, Suzuki-Miyaura coupling, and other transformations .
Applications De Recherche Scientifique
Synthetic Methodologies
- Three-Component Synthesis : A three-component synthesis method was developed for creating 3-aminomethylene-thiochroman-2,4-dione derivatives from 4-hydroxythiocoumarin. This process highlights the versatility of thiolane diones in synthesizing complex molecules with potential bioactivity (Park & Lee, 2004).
- Facile Synthesis of Substituted Quinazolinediones : A new synthesis route for 3-amino-quinazoline-2,4-diones demonstrates the role of fluorinated compounds in constructing heterocyclic architectures, potentially indicating the utility of fluorinated thiolane diones in similar contexts (Tran et al., 2005).
Potential Therapeutic Applications
- Anti-Cancer Activities : Studies on thiophenylchromane derivatives, which share structural motifs with thiolane diones, revealed moderate anticancer activity, suggesting that structurally related compounds might also possess bioactive properties (Vaseghi et al., 2021).
- Antiviral Activity : Research into substituted indole carboxylic acid ethyl esters showed selective antiviral effects, underscoring the potential of structurally similar compounds for antiviral drug development (Ivashchenko et al., 2014).
Chemical Interactions and Reactivity
- Flexibility in Binding : Investigation into the binding flexibility of liver alcohol dehydrogenase with thiolane oxides offers insights into how subtle changes in structure, such as the introduction of a fluoro group, can significantly alter molecular interactions and enzyme inhibitory properties (Cho, Ramaswamy, & Plapp, 1997).
Orientations Futures
Propriétés
IUPAC Name |
(3-fluoro-1,1-dioxothiolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYKJDWBPJZEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



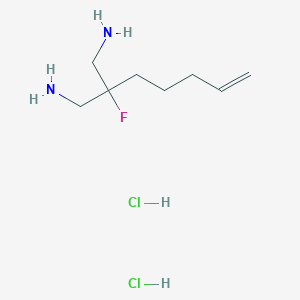
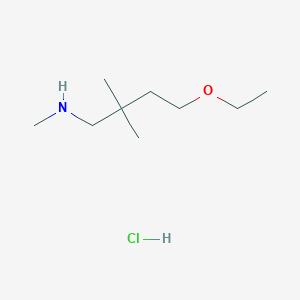
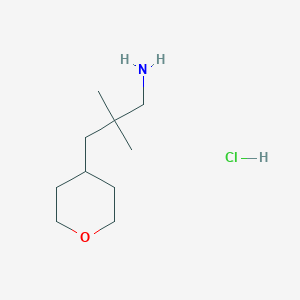

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)
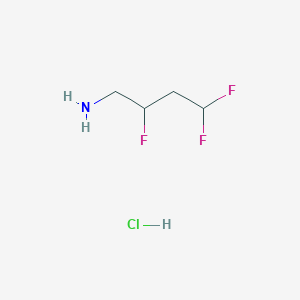

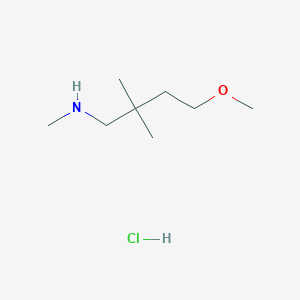
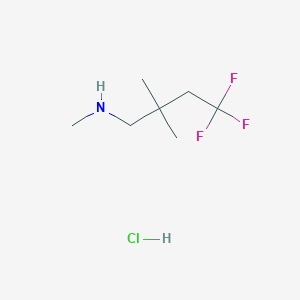
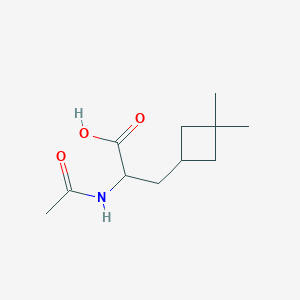

![methyl({3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propyl})amine hydrochloride](/img/structure/B1485103.png)
![2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485104.png)
![(2E)-3-[1-(butan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485105.png)